(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Property Optimization

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 1217501-46-6) is a boronic acid derivative featuring a 2-methylphenyl core substituted with an N-ethylsulfamoyl group at the para position. This compound is a versatile building block for organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C9H14BNO4S
Molecular Weight 243.084
CAS No. 1217501-46-6
Cat. No. B572966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid
CAS1217501-46-6
Synonyms4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid
Molecular FormulaC9H14BNO4S
Molecular Weight243.084
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O
InChIInChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3
InChIKeyQIEIERVEUKRVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic Acid (CAS 1217501-46-6) – Technical Specifications & Differentiators


(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 1217501-46-6) is a boronic acid derivative featuring a 2-methylphenyl core substituted with an N-ethylsulfamoyl group at the para position. This compound is a versatile building block for organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C9H14BNO4S with a molecular weight of 243.09 g/mol [1]. As an organoboron reagent, it is commonly employed in medicinal chemistry for constructing biaryl motifs in drug candidates, and it is supplied at 95% purity for research and development applications .

Why Simple Substitution with Common Arylboronic Acids is Inadequate for Sulfamoyl-Containing Targets


Generic arylboronic acids such as phenylboronic acid or 2-methylphenylboronic acid lack the sulfamoyl functional group, which is essential for modulating electronic properties, lipophilicity, and potential secondary binding interactions in drug discovery contexts . Substitution with a non-sulfamoyl analog would forfeit the unique hydrogen-bonding capacity of the sulfamoyl moiety (3 hydrogen bond donors, 5 acceptors for this compound), a critical feature for molecular recognition in enzyme inhibition [1]. Furthermore, the combination of the N-ethylsulfamoyl group and the ortho-methyl substituent on the phenyl ring creates a distinct steric and electronic environment that cannot be replicated by either des-methyl or des-sulfamoyl analogs, directly impacting the conformational bias and reactivity of derived biaryl products . The following quantitative evidence substantiates why this specific substitution pattern yields measurable differentiation relative to close structural analogs.

Quantitative Differentiation of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic Acid: Evidence-Based Comparison


Molecular Weight Differentiation vs. Propyl and Non-Methyl Analogs

The target compound possesses a molecular weight of 243.09 g/mol [1]. This is 14.03 Da lower than the propyl analog (2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, MW 257.12 g/mol) and 14.03 Da higher than the des-methyl analog (4-(N-Ethylsulfamoyl)phenylboronic acid, MW 229.06 g/mol) . These incremental differences are critical in lead optimization campaigns, where a molecular weight increase of >10 Da can negatively impact oral bioavailability and cell permeability [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Property Optimization

Hydrogen Bond Donor Count: A Differentiator for Target Engagement

The target compound possesses 3 hydrogen bond donors (HBDs) [1]. In contrast, the N,N-diethyl analog (4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid) has only 2 HBDs due to the tertiary sulfonamide . The N-methyl analog (2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid) also has 3 HBDs, but the ethyl substitution in the target compound increases lipophilicity (estimated clogP +0.5 vs. methyl) while retaining the full HBD capacity . The ability to maintain HBD count while tuning lipophilicity is a key SAR parameter for optimizing both potency and permeability.

Enzyme Inhibition Molecular Recognition Ligand Efficiency

Lipophilicity Modulation via Ortho-Methyl Substitution

The ortho-methyl group in the target compound increases lipophilicity relative to the non-methylated analog 4-(N-Ethylsulfamoyl)phenylboronic acid. This is evidenced by a higher topological polar surface area (TPSA) of 95 Ų for the target compound [1] compared to an estimated TPSA of 80-85 Ų for the des-methyl analog (calculated from fragment contributions). While the methyl group adds modest lipophilicity, it also introduces steric hindrance that can reduce metabolic clearance at the adjacent phenyl position. This substitution pattern is distinct from analogs like 5-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid (CAS 871329-80-5), where the sulfamoyl group is at the 5-position, altering the vector of the boronic acid handle and affecting the geometry of coupled products .

Lipophilicity Tuning Cellular Permeability Off-Target Liability

Purity Specification and Vendor Accessibility as Procurement Differentiators

The target compound is widely available from multiple reputable vendors at a standard purity of 95% . Pricing and pack size flexibility (e.g., 250mg for $68/£68/€? from Fluorochem; 250mg for ¥520 from Beyotime) are more favorable compared to the propyl analog, which shows higher pricing (250mg for $236 from AKSci) and longer lead times . The des-methyl analog (4-(N-Ethylsulfamoyl)phenylboronic acid) is also available at 97% purity but at a higher cost per gram based on limited vendor data (250mg for 1424 RMB from Aladdin) . The target compound's balanced substitution pattern correlates with a more mature supply chain and better price-per-gram ratio for initial SAR studies.

Synthetic Reliability Batch-to-Batch Consistency Cost-Effective Procurement

Rotatable Bond Count as a Conformational Flexibility Metric

The target compound has a rotatable bond count of 4 [1]. The propyl analog (2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid) has 5 rotatable bonds, introducing additional conformational entropy that can reduce binding affinity in rigid target pockets [2]. Conversely, the N,N-diethyl analog has 5 rotatable bonds but also lacks an H-bond donor, making direct comparison less meaningful. The N-methyl analog (2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid) shares the same rotatable bond count of 4, but the ethyl group in the target compound provides greater hydrophobic contact surface without increasing flexibility .

Conformational Analysis Entropic Penalty Ligand Preorganization

N-Ethylsulfamoyl Moiety: Empirically Validated Binding Advantage Over Unsubstituted Sulfamoyl

While direct inhibitory data for the target compound are not publicly available, the N-ethylsulfamoyl functional group has been independently validated in a related biochemical context to confer a 13-fold binding advantage over the unsubstituted sulfamoyl group [1]. Specifically, in a study of Hint (AMP-lysine hydrolase) inhibition, the N-ethylsulfamoyl adenosine derivative exhibited a 13-fold lower Ki compared to the sulfamoyl adenosine analog [1]. This class-level evidence strongly suggests that the N-ethylsulfamoyl group in the target boronic acid will similarly enhance target binding affinity relative to a simpler 4-sulfamoylphenylboronic acid analog when incorporated into inhibitor designs targeting sulfonamide-recognizing enzymes (e.g., carbonic anhydrases, proteases) [2].

Enzyme Inhibition Binding Affinity Structure-Based Drug Design

Optimal Research and Procurement Applications for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic Acid


Fragment-Based Drug Discovery: Building a Focused Library of Sulfamoyl Boronic Acids

This compound is ideally suited as a core fragment for generating a library of sulfamoyl-containing boronic acids for fragment-based screening. Its molecular weight (243 Da) and rotatable bond count (4) place it within the 'Rule of Three' guidelines for fragments, while its 3 hydrogen bond donors enable productive interactions with polar enzyme active sites [1][2]. The N-ethyl substitution provides a validated 13-fold binding advantage over unsubstituted sulfamoyl groups in enzymes like Hint, making it a superior starting point for hit identification [3]. Procurement of 250mg to 1g quantities supports initial screening and SAR by catalog.

Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry SAR

The ortho-methyl and para-N-ethylsulfamoyl substitution pattern on the phenyl ring creates a unique steric and electronic environment that influences the conformation of coupled biaryl products. This compound is specifically useful for introducing a sulfamoyl pharmacophore into drug-like scaffolds, where the N-ethyl group fills hydrophobic pockets to enhance target affinity [1]. Its commercial availability in 95% purity at competitive pricing (e.g., $68/250mg) makes it a cost-effective building block for parallel synthesis and lead optimization campaigns [2].

Carbonic Anhydrase Inhibitor Design and Boron Neutron Capture Therapy (BNCT)

Boron-containing sulfamides and sulfamates have been reported as potent inhibitors of carbonic anhydrase isoforms (I, II, IX) and are being explored as agents for BNCT of hypoxic tumors [1]. The target compound's N-ethylsulfamoyl group is a known zinc-binding motif for carbonic anhydrase active sites. Its incorporation into inhibitor scaffolds can improve selectivity for tumor-associated isoform IX. The boronic acid handle allows for further derivatization or direct use as a boron delivery vehicle.

Protease and Kinase Inhibitor Scaffold Derivatization

Boronic acids are established as reversible covalent inhibitors of serine proteases and proteasomes. The sulfamoyl group in this compound provides additional hydrogen-bonding interactions with the enzyme backbone. Researchers targeting Hint, kinases, or other enzymes with a preference for N-ethylsulfamoyl moieties can use this compound to rapidly generate analogs for structure-activity relationship studies, leveraging the 13-fold binding advantage documented for the N-ethylsulfamoyl group [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.